molecular formula C₂₀H₁₄O₃ B031564 (-)-anti-BPDE CAS No. 58917-91-2

(-)-anti-BPDE

Cat. No. B031564
CAS RN: 58917-91-2
M. Wt: 302.3 g/mol
InChI Key: DQEPMTIXHXSFOR-ZGXWSNOMSA-N
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Description

The description of a chemical compound typically includes its chemical formula, structure, and other identifiers such as CAS number, IUPAC name, etc.



Synthesis Analysis

This involves understanding the chemical reactions or processes used to synthesize the compound. It may include the reactants, conditions, catalysts, and the mechanism of the reaction.



Molecular Structure Analysis

This involves determining the spatial arrangement of atoms in a molecule and the chemical bonds that hold the atoms together. Techniques such as X-ray crystallography, NMR spectroscopy, and electron microscopy can be used.



Chemical Reactions Analysis

This involves studying how the compound reacts with other substances. It includes understanding the reaction conditions, products formed, and the mechanism of the reaction.



Physical And Chemical Properties Analysis

This involves studying properties such as melting point, boiling point, solubility, density, reactivity, and stability of the compound.


Scientific Research Applications

  • Cancer Research and Tumor Initiation : One enantiomer of BPDE, the (+) anti-BPDE, has been found to be significantly more active as a tumor initiator in mice. This indicates its potential role in cancer research, especially in understanding the mechanisms of tumor initiation and progression (Mazur et al., 1989).

  • Induction of Gene Mutations : Exposure to (+/-)-anti-BPDE in cultured human cells resulted in a clear induction of gene mutations, suggesting its importance in genetic and molecular biology research (Hanelt et al., 1997).

  • Biomarkers of Environmental Carcinogens : Serum anti-BPDE-DNA antibodies may serve as biomarkers for exposure to environmental carcinogens and DNA damage, which is crucial in epidemiological studies and public health (Petruzzelli et al., 1998).

  • Immunological Applications : Antisera against DNA modified with BPDE-1 can be utilized to visualize the location of BPDE-1-modified bases in DNA, providing a tool for immunological and biochemical research (Slor et al., 1981).

  • DNA Damage and Repair Mechanisms : BPDE has been shown to alkylate guanines of DNA, influencing studies on DNA damage and repair mechanisms. Understanding these processes is vital in cell biology and oncology (Prakash et al., 2000).

  • Cellular Response and Protein Expression : BPDE exposure affects various proteins involved in transcription, cell cycle, apoptosis, transport, signal transduction, and metabolism. This knowledge is significant in cellular and molecular biology for identifying potential biomarkers of BPDE effects (Shen, Liu, & Yu, 2008).

Safety And Hazards

This involves understanding the potential risks associated with the compound, including toxicity, flammability, environmental impact, and precautions for handling and storage.


Future Directions

This involves identifying areas of further research or potential applications of the compound.


properties

IUPAC Name

(3S,5R,6R,7S)-4-oxahexacyclo[11.6.2.02,8.03,5.010,20.017,21]henicosa-1(20),2(8),9,11,13(21),14,16,18-octaene-6,7-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H14O3/c21-17-13-8-11-5-4-9-2-1-3-10-6-7-12(15(11)14(9)10)16(13)19-20(23-19)18(17)22/h1-8,17-22H/t17-,18+,19-,20+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DQEPMTIXHXSFOR-ZGXWSNOMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C3C(=C1)C=CC4=C3C(=CC5=C4C6C(O6)C(C5O)O)C=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC2=C3C(=C1)C=CC4=C3C(=CC5=C4[C@H]6[C@H](O6)[C@@H]([C@H]5O)O)C=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H14O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(-)-anti-BPDE

CAS RN

63323-30-8, 58917-91-2
Record name (-)-anti-7β,8α-Dihydroxy-9α,10α-oxy-7,8,9,10-tetrahydrobenzo(a)pyrene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=63323-30-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name BPDE-II
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0058917912
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzo(a)pyrene-7,8-dihydrodiol 9,10-epoxide, anti-(-)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063323308
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name BENZO(A)PYRENE-7,8-DIHYDRODIOL 9,10-EPOXIDE, ANTI-(-)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0QQ70728JN
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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